2-Ethyl-1h-indene

Description

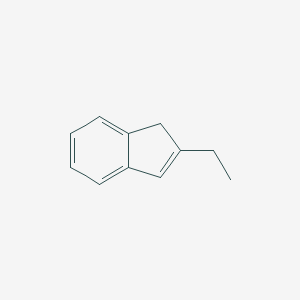

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHJHVHMLRKHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342485 | |

| Record name | 2-ethyl-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17059-50-6 | |

| Record name | 2-ethyl-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Core Properties of 2-Ethyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Ethyl-1H-indene. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug discovery applications. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols, where available in the public domain, are described to facilitate the replication of key findings.

Core Physicochemical Properties

This compound is an unsaturated bicyclic hydrocarbon. Its core properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| CAS Number | 17059-50-6 | [1][3] |

| Boiling Point | 94-96 °C at 10 mmHg | [4] |

| Density | 0.964 g/cm³ | [4] |

| Refractive Index (n_D) | 1.5590 | [4] |

| Flash Point | 87 °C | |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete proton and carbon NMR assignments for the related compound, 2-ethyl-1-indanone, have been established through 1D and 2D NMR experiments. These can serve as a reference for the analysis of this compound.

Note: The following data is for 2-ethyl-1-indanone .

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| 7.75 (d, J=7.7 Hz, 1H) | Aromatic H |

| 7.58 (t, J=7.4 Hz, 1H) | Aromatic H |

| 7.46 (d, J=7.7 Hz, 1H) | Aromatic H |

| 7.37 (t, J=7.4 Hz, 1H) | Aromatic H |

| 3.35 (dd, J=17.0, 7.5 Hz, 1H) | CH₂ |

| 2.70 (dd, J=17.0, 3.5 Hz, 1H) | CH₂ |

| 2.50 (m, 1H) | CH |

| 1.80 (m, 1H) | CH₂ (ethyl) |

| 1.50 (m, 1H) | CH₂ (ethyl) |

| 1.00 (t, J=7.4 Hz, 3H) | CH₃ |

Experimental Protocol: NMR Spectroscopy of 2-Ethyl-1-indanone

A sample of 2% 2-ethyl-1-indanone in CDCl₃ was used for analysis.[5] ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.[6] The ¹H spectrum was obtained with a single scan, while the ¹³C spectrum required 256 scans.[5]

Mass Spectrometry (MS)

The mass spectrum of this compound is available through the NIST WebBook. The molecular ion peak ([M]⁺) is observed at m/z 144, consistent with its molecular weight.

Key Fragments:

-

m/z 144: Molecular Ion ([C₁₁H₁₂]⁺)

-

m/z 129: Loss of a methyl group ([M-CH₃]⁺)

-

m/z 115: Loss of an ethyl group ([M-C₂H₅]⁺)

Experimental Protocol: Mass Spectrometry

The mass spectrum was obtained via electron ionization (EI).[3]

Experimental Workflows

As specific, detailed synthesis and purification protocols for this compound are not widely published, a generalized workflow based on the synthesis of related indene derivatives is presented. A common route involves the reduction of the corresponding indanone.

Synthesis and Purification Workflow

Caption: Generalized workflow for the synthesis of this compound via reduction of 2-ethyl-1-indanone, followed by purification using column chromatography.

Experimental Protocol: Generalized Reduction of 2-Alkyl-1-indanones

A solution of the 2-alkyl-1-indanone in a suitable solvent (e.g., methanol or diethyl ether) is treated with a reducing agent such as sodium borohydride or lithium aluminum hydride at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is extracted.

Experimental Protocol: Generalized Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel.[7] A non-polar eluent system, typically a gradient of hexane and ethyl acetate, is used to separate the desired product from impurities. Fractions are collected and analyzed by TLC to identify those containing the pure compound. The solvent is then removed under reduced pressure to yield the purified this compound.

References

An In-depth Technical Guide to 2-Ethyl-1H-indene (CAS: 17059-50-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-1H-indene, a substituted indene of interest in organic synthesis and medicinal chemistry. The indene scaffold is a privileged structure known to impart a range of biological activities, from anticancer to anti-inflammatory properties. This document details the physicochemical characteristics, a plausible synthetic route with experimental considerations, and the known biological context of the indene class of molecules. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogues and established chemical principles to provide a thorough technical profile.

Chemical and Physical Properties

This compound is a bicyclic aromatic hydrocarbon. Its core structure consists of a benzene ring fused to a cyclopentene ring, with an ethyl substituent at the second position of the five-membered ring. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 17059-50-6 |

| Molecular Formula | C₁₁H₁₂ |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1H-Indene, 2-ethyl-; 2-ethylindene |

| Appearance | Not Available |

| Boiling Point | 94-96 °C |

| Density | 0.964 g/cm³ |

| Storage Conditions | 2-8°C, Inert Atmosphere |

Synthesis and Experimental Protocols

A plausible synthetic workflow is depicted below:

An In-depth Technical Guide to the Molecular Structure of 2-Ethyl-1H-indene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 2-Ethyl-1H-indene. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages data from closely related analogs and established general synthetic methodologies to present a thorough profile. All data derived from analogous compounds or generalized procedures are clearly indicated.

Molecular Structure and Identifiers

This compound is a bicyclic aromatic hydrocarbon. Its structure consists of a benzene ring fused to a five-membered ring, which is substituted with an ethyl group at the second position.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1H-Indene, 2-ethyl-; 2-ethylindene |

| CAS Number | 17059-50-6[1][2] |

| Molecular Formula | C₁₁H₁₂[2] |

| Molecular Weight | 144.21 g/mol [2] |

| Canonical SMILES | CCC1=CC2=CC=CC=C2C1[2] |

| InChI Key | BSHJHVHMLRKHBZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | Not Available | - |

| Boiling Point | 94-96 °C at 10 mmHg | Alfa Aesar |

| Density | 0.964 g/mL | Alfa Aesar |

| Refractive Index | 1.559 | Alfa Aesar |

| Storage Temperature | 2-8°C under inert atmosphere | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, data for the structurally similar 2-ethyl-1-indanone is provided below as a reference for expected chemical shifts. It is important to note that the carbonyl group in 2-ethyl-1-indanone will significantly influence the chemical shifts of nearby protons and carbons compared to this compound.[3]

Table 1: ¹H and ¹³C NMR Data for the Analogous Compound 2-Ethyl-1-indanone [3]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | ~207 (C=O) |

| 2 | ~2.6 (m) | ~45 (CH) |

| 3 | ~3.0 (dd), ~2.4 (dd) | ~35 (CH₂) |

| 4 | ~7.7 (d) | ~128 (CH) |

| 5 | ~7.4 (t) | ~124 (CH) |

| 6 | ~7.6 (t) | ~135 (CH) |

| 7 | ~7.5 (d) | ~127 (CH) |

| 3a | - | ~153 (C) |

| 7a | - | ~138 (C) |

| Ethyl-CH₂ | ~1.8 (m), ~1.5 (m) | ~26 (CH₂) |

| Ethyl-CH₃ | ~1.0 (t) | ~12 (CH₃) |

Note: Data is for 2-ethyl-1-indanone and serves as an estimation. Actual values for this compound will differ.

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound is not available. However, based on its structure, the following characteristic absorption bands are expected.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Alkyl (ethyl group) |

| 1600, 1480 | C=C stretch | Aromatic ring |

| ~1465 | C-H bend | CH₂ |

| ~1375 | C-H bend | CH₃ |

| 900-675 | C-H bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum for this compound is available from the NIST WebBook.[1] The data indicates a molecular ion peak corresponding to its molecular weight.

Table 3: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 144 | High | [M]⁺ (Molecular Ion) |

| 129 | High | [M-CH₃]⁺ |

| 115 | Moderate | [M-C₂H₅]⁺ |

Note: Relative intensities are estimated from the graphical representation of the spectrum.

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented. However, a plausible synthetic route can be adapted from general methods for the synthesis of substituted indenes. A common approach involves the reduction of a corresponding indenone.

Protocol: Two-Step Synthesis from 2-Ethyl-1-indanone

-

Step 1: Synthesis of 2-Ethyl-1-indanone (Precursor) This precursor can be synthesized via intramolecular Friedel-Crafts acylation of 3-phenylpentanoyl chloride.

-

To a solution of aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0°C, a solution of 3-phenylpentanoyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4 hours.

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 2-ethyl-1-indanone.

-

-

Step 2: Reduction and Dehydration to this compound This step involves the reduction of the ketone to an alcohol, followed by dehydration.

-

To a solution of 2-ethyl-1-indanone (1.0 eq) in methanol at 0°C, sodium borohydride (1.5 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is treated with dilute hydrochloric acid.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-ethyl-2,3-dihydro-1H-inden-1-ol.

-

The crude alcohol is dissolved in toluene containing a catalytic amount of p-toluenesulfonic acid.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford this compound.

-

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data.

-

NMR Spectroscopy: A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectra are recorded on a 400 or 500 MHz spectrometer.

-

IR Spectroscopy: A thin film of the neat liquid sample is prepared between two NaCl or KBr plates. The spectrum is recorded using an FTIR spectrometer.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography, and ionized using electron ionization (EI).

Biological Activity and Applications in Drug Development

There is currently no specific information in the scientific literature detailing the biological activity or any established signaling pathways for this compound. However, the indene scaffold is a common motif in biologically active compounds and pharmaceuticals. Derivatives of indene have been investigated for a range of activities, including as anti-inflammatory agents, anticancer agents, and central nervous system drugs. The ethyl substitution at the 2-position of the indene ring may confer specific pharmacokinetic and pharmacodynamic properties that could be of interest in drug discovery and development programs. Further research is required to elucidate any potential therapeutic applications of this compound.

Visualizations

Proposed Synthesis Workflow for this compound

Caption: Proposed two-step synthesis of this compound.

References

2-Ethyl-1h-indene physical and chemical properties

An In-Depth Technical Guide to 2-Ethyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and safety properties of this compound. The information is compiled from various chemical databases and safety documentation to serve as a foundational resource for laboratory and research applications.

Compound Identification

This compound is a polycyclic aromatic hydrocarbon belonging to the indene class. Its core structure consists of a benzene ring fused to a cyclopentene ring, with an ethyl substituent at the second position of the five-membered ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 17059-50-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂ | [2][3] |

| Molecular Weight | 144.21 - 144.22 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-ethylindene, Ethylindene | [2] |

| InChI | InChI=1S/C11H12/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-7H,2,8H2,1H3 | [2][3] |

| InChIKey | BSHJHVHMLRKHBZ-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CCC1=CC2=CC=CC=C2C1 |[2] |

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized below. This compound is a liquid at room temperature and has a relatively high flash point.

Table 2: Physicochemical Data for this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 94-96 °C | at 10 mmHg | [1] |

| Density | 0.964 g/cm³ | Not Specified | [1] |

| Refractive Index | 1.5590 | Not Specified | [1] |

| Flash Point | 87 °C | Not Specified | [1] |

| Appearance | Data Not Available | - | [2] |

| Storage Temperature | 2-8°C | Under inert atmosphere |[1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity analysis of chemical compounds. While detailed spectra are not publicly available in all databases, mass spectrometry data for this compound can be accessed through the NIST Chemistry WebBook.[3]

References

Spectroscopic data for 2-Ethyl-1h-indene (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-1H-indene. Due to the limited availability of public experimental data for this specific derivative, this document presents the available experimental mass spectrometry data, alongside a detailed analysis of the spectroscopic data for the parent compound, 1H-indene, as a foundational reference. Furthermore, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound are provided to guide researchers in their analytical endeavors.

Introduction

This compound is a derivative of indene, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring. The structural elucidation and characterization of such molecules are paramount in various fields, including medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of these compounds. This guide offers a centralized resource for the spectroscopic properties of this compound, including detailed experimental protocols and data interpretation.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound. For comparative purposes and in light of the scarcity of experimental data for the title compound, the corresponding data for 1H-indene are also provided.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, enabling the determination of its molecular weight and elemental formula.

Table 1: Electron Ionization Mass Spectrum Data for this compound [1]

| m/z | Intensity (%) | Assignment |

| 144 | 100 | [M]+ (Molecular Ion) |

| 129 | 85 | [M-CH3]+ |

| 115 | 50 | [M-C2H5]+ |

| 91 | 30 | [C7H7]+ (Tropylium ion) |

Note: The mass spectrum for this compound is available in the NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The following table presents the predicted proton NMR chemical shifts for this compound. These predictions are based on the known chemical shifts of 1H-indene and the expected substituent effects of an ethyl group at the C2 position.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~3.4 | t | ~2.0 |

| H3 | ~6.6 | t | ~2.0 |

| H4, H7 | 7.1 - 7.5 | m | - |

| H5, H6 | 7.1 - 7.5 | m | - |

| -CH₂- (ethyl) | ~2.4 | q | ~7.5 |

| -CH₃ (ethyl) | ~1.1 | t | ~7.5 |

Table 3: ¹H NMR Data for 1H-Indene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.47 | d | 7.5 | Ar-H |

| 7.40 | d | 7.5 | Ar-H |

| 7.26 | t | 7.5 | Ar-H |

| 7.19 | t | 7.5 | Ar-H |

| 6.88 | dt | 5.5, 2.0 | =CH |

| 6.55 | dt | 5.5, 1.9 | =CH |

| 3.38 | t | 2.0 | -CH₂- |

| Solvent: CDCl₃, Frequency: 400 MHz |

The predicted carbon-13 NMR chemical shifts for this compound are provided below.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~40 |

| C2 | ~150 |

| C3 | ~130 |

| C3a | ~144 |

| C4 | ~121 |

| C5 | ~125 |

| C6 | ~126 |

| C7 | ~124 |

| C7a | ~145 |

| -CH₂- (ethyl) | ~25 |

| -CH₃ (ethyl) | ~14 |

Table 5: ¹³C NMR Data for 1H-Indene

| Chemical Shift (δ) ppm | Assignment |

| 144.85 | Ar-C (quaternary) |

| 143.64 | Ar-C (quaternary) |

| 134.00 | =CH |

| 132.08 | =CH |

| 126.22 | Ar-CH |

| 124.55 | Ar-CH |

| 123.68 | Ar-CH |

| 120.95 | Ar-CH |

| 39.00 | -CH₂- |

| Solvent: CDCl₃, Frequency: 25.16 MHz |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 6: Predicted IR Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | C-H stretch (aromatic and vinylic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1640-1620 | Medium | C=C stretch (vinylic) |

| 1600, 1475 | Medium-Strong | C=C stretch (aromatic) |

| 1465 | Medium | C-H bend (aliphatic) |

| 750-700 | Strong | C-H out-of-plane bend (aromatic) |

Table 7: IR Absorption Data for 1H-Indene

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3060 | s | Aromatic C-H Stretch |

| 2890 | m | Aliphatic C-H Stretch |

| 1620 | m | C=C Stretch |

| 1460 | s | CH₂ Bend |

| 750 | s | Aromatic C-H Bend |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These protocols can be adapted for the specific analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR. The spectral width should cover the expected range for carbon signals (e.g., 0-220 ppm).

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates is recorded first. The sample is then scanned over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final IR spectrum.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

-

GC Conditions: The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure separation of components. The injector temperature is set high enough to ensure rapid volatilization of the sample.

-

MS Conditions: The mass spectrometer is typically operated in Electron Ionization (EI) mode. The mass range is set to scan over the expected molecular weight and fragment ions (e.g., m/z 40-400).

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different techniques and the structural information they provide.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Information derived from different spectroscopic techniques.

References

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 2-Ethyl-1H-indene, a valuable scaffold in medicinal chemistry and materials science. While a direct synthesis from ethyl benzoate presents significant challenges due to the deactivating nature of the ester group towards classical aromatic functionalization, this document details a robust multi-step synthesis commencing from the readily available starting material, 1-indanone. The described route involves a three-step sequence: α-ethylation of 1-indanone, reduction of the resulting ketone, and subsequent dehydration to yield the target molecule.

Synthetic Strategy Overview

The chosen synthetic pathway is designed to be efficient and scalable, employing well-established chemical transformations. The key steps are as follows:

-

α-Ethylation of 1-Indanone: Introduction of an ethyl group at the C2 position of the 1-indanone core.

-

Reduction of 2-Ethyl-1-indanone: Conversion of the ketone functionality to a secondary alcohol.

-

Dehydration of 2-Ethyl-1-indanol: Elimination of water to form the desired double bond, yielding this compound.

This strategy offers a logical and practical approach to the target molecule, with each step being amenable to optimization and scale-up.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, where available in the literature, is summarized for clarity.

Step 1: Synthesis of 2-Ethyl-1-indanone

The introduction of an ethyl group at the α-position to the carbonyl in 1-indanone is a critical step. This can be achieved via enolate chemistry.

Experimental Protocol:

-

Materials: 1-indanone, a suitable base (e.g., sodium ethoxide or lithium diisopropylamide), ethyl iodide, and an appropriate anhydrous solvent (e.g., ethanol or tetrahydrofuran).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-indanone in the anhydrous solvent.

-

Cool the solution to a temperature appropriate for the chosen base (e.g., 0 °C for sodium ethoxide or -78 °C for LDA).

-

Slowly add the base to the solution to generate the enolate of 1-indanone.

-

After the enolate formation is complete, add ethyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-ethyl-1-indanone.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 1-Indanone |

| Reagents | Base (e.g., NaOEt, LDA), Ethyl Iodide |

| Solvent | Anhydrous Ethanol or THF |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 60-80% (Estimated based on similar alkylations) |

Step 2: Synthesis of 2-Ethyl-1-indanol

The reduction of the ketone in 2-ethyl-1-indanone to the corresponding secondary alcohol can be readily achieved using a variety of reducing agents. Sodium borohydride is a mild and selective choice for this transformation.[1]

Experimental Protocol:

-

Materials: 2-Ethyl-1-indanone, sodium borohydride (NaBH₄), and a protic solvent such as methanol or ethanol.[1][2]

-

Procedure:

-

Dissolve 2-ethyl-1-indanone in the chosen alcohol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, carefully add water to quench the excess sodium borohydride.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-ethyl-1-indanol. The product can be used in the next step without further purification if deemed sufficiently pure.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Ethyl-1-indanone |

| Reagent | Sodium Borohydride (NaBH₄)[1] |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | >90% (Generally quantitative for ketone reductions with NaBH₄) |

Step 3: Synthesis of this compound

The final step in the sequence is the dehydration of 2-ethyl-1-indanol to introduce the double bond and form the target indene. This is typically achieved under acidic conditions.[3]

Experimental Protocol:

-

Materials: 2-Ethyl-1-indanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), and a suitable solvent for azeotropic removal of water (e.g., toluene or benzene).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-ethyl-1-indanol in toluene.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until all the starting alcohol has been consumed.

-

Cool the reaction mixture to room temperature and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Ethyl-1-indanol |

| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid[3] |

| Solvent | Toluene |

| Reaction Condition | Reflux with azeotropic water removal |

| Typical Yield | 80-95% (Estimated for acid-catalyzed dehydrations) |

Visualizations

To further clarify the synthetic process, the following diagrams illustrate the overall workflow and the mechanism of a key reaction step.

Caption: Overall synthetic workflow for the preparation of this compound from 1-indanone.

Caption: Mechanism of the acid-catalyzed dehydration of 2-ethyl-1-indanol.

Conclusion

This technical guide provides a comprehensive overview of a practical and efficient synthesis of this compound. By starting from the readily accessible 1-indanone, the target molecule can be obtained in three high-yielding steps. The detailed experimental protocols and summarized data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the preparation of this important chemical entity for further investigation and application.

References

The Indene Core: A Journey from Coal Tar to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indene scaffold, a bicyclic aromatic hydrocarbon composed of a benzene ring fused to a five-membered cyclopentene ring, has traversed a remarkable journey from its humble origins as a coal tar distillate to its current status as a privileged structure in medicinal chemistry and materials science. First isolated in 1890, the unique electronic and structural properties of indene and its derivatives have captivated chemists for over a century, leading to the development of a diverse array of synthetic methodologies and the discovery of potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indene derivatives, with a particular focus on their applications in drug development. Detailed experimental protocols for key syntheses, quantitative data on biological activity, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Discovery and Early History

Indene was first isolated from the fraction of coal tar boiling between 175–185 °C in 1890 by German chemists Wilhelm von Miller and Johannes Rohde.[1] The name "indene" was derived from the indigo-like color produced in certain condensation reactions of the compound.[1] The structural elucidation of indene was achieved through classical chemical degradation methods. Oxidation of indene with potassium dichromate yielded homophthalic acid, providing crucial evidence for the benzocyclopentene structure.[1]

Historical Isolation of Indene from Coal Tar

The early methods for isolating indene from coal tar relied on the weakly acidic nature of the methylene protons of the five-membered ring.[1] A notable method involved the treatment of the indene-containing fraction with sodium metal to form the sodium salt of indene ("sodio-indene"), which would precipitate and could be separated.[2] Subsequent treatment of the salt with water or steam would regenerate the indene.[2] Modern methods for isolating indene from coal tar distillates often involve azeotropic or extractive distillation to remove impurities like benzonitrile.[3]

Foundational Synthetic Methodologies

The availability of indene from coal tar spurred the development of synthetic methods to create derivatives with tailored properties. One of the most significant early contributions was the intramolecular Friedel-Crafts acylation to construct the 1-indanone core, a key intermediate for many substituted indenes.

Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

A cornerstone in indene chemistry is the synthesis of 1-indanone from 3-phenylpropanoic acid or its derivatives. This reaction proceeds via an intramolecular electrophilic aromatic substitution.

Materials:

-

3-Phenylpropanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Formation of 3-Phenylpropionyl Chloride

-

In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (1.1-1.5 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-indanone.

Expected Yield: Yields for this reaction are typically in the range of 60-90%, depending on the specific conditions and purity of the starting materials.[4]

Characterization Data (1-Indanone):

-

Appearance: Colorless to pale yellow solid.

-

¹H NMR (CDCl₃): δ ~ 7.7 (d, 1H), 7.5 (t, 1H), 7.4 (d, 1H), 7.3 (t, 1H), 3.1 (t, 2H), 2.7 (t, 2H) ppm.

-

¹³C NMR (CDCl₃): δ ~ 207, 155, 137, 134, 127, 126, 124, 36, 26 ppm.

-

IR (KBr): ν ~ 1710 cm⁻¹ (C=O stretch).

Indene Derivatives in Drug Development: The Sulindac Story

The therapeutic potential of the indene scaffold was prominently realized with the discovery of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). Sulindac is a pro-drug, with its sulfide metabolite being the active anti-inflammatory agent.[5] The synthesis of Sulindac showcases the versatility of the indene core in medicinal chemistry.

Multi-step Synthesis of Sulindac

The synthesis of Sulindac is a multi-step process that begins with the construction of a substituted indene framework.

Step 1: Synthesis of 2-(4-Fluorobenzyl)-2-methylmalonic acid

-

p-Fluorobenzyl chloride is condensed with diethyl methylmalonate in the presence of a base (e.g., sodium ethoxide) to yield 2-(4-fluorobenzyl)-2-methyl diethyl malonate.[2]

-

The resulting diester is then hydrolyzed using a strong base (e.g., potassium hydroxide) to give 2-(4-fluorobenzyl)-2-methylmalonic acid.[6]

Step 2: Synthesis of 3-(4-Fluorophenyl)-2-methylpropanoic acid

-

2-(4-Fluorobenzyl)-2-methylmalonic acid is decarboxylated by heating to yield 3-(4-fluorophenyl)-2-methylpropanoic acid.[7][8]

Step 3: Synthesis of 6-Fluoro-2-methylindanone

-

3-(4-Fluorophenyl)-2-methylpropanoic acid is converted to its acid chloride using thionyl chloride.

-

The acid chloride then undergoes an intramolecular Friedel-Crafts acylation, typically using aluminum chloride as the catalyst, to form 6-fluoro-2-methylindanone.

Step 4: Synthesis of 5-Fluoro-2-methyl-3-indene acetic acid

-

6-Fluoro-2-methylindanone is condensed with cyanoacetic acid.

-

The resulting intermediate is then hydrolyzed to yield 5-fluoro-2-methyl-3-indene acetic acid.[9]

Step 5: Synthesis of 5-Fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid

-

5-Fluoro-2-methyl-3-indene acetic acid is condensed with p-methylthiobenzaldehyde in the presence of a base to give 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid.[10][11]

Step 6: Oxidation to Sulindac

-

The sulfide intermediate is oxidized to the corresponding sulfoxide, Sulindac, using an oxidizing agent such as hydrogen peroxide in acetic acid.[12]

Yields and Characterization: The overall yield of Sulindac from p-fluorobenzyl chloride is typically in the range of 30-40%. Each intermediate and the final product are characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination.[13][14][15][16]

Anticancer Activity of Indene Derivatives

In recent years, the indene scaffold has emerged as a promising framework for the development of novel anticancer agents. Various derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity of Indene Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected indene derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indenoisoquinoline | WN191 | MDA-MB-231 (Breast) | 1.12 | [13] |

| WN198 (Copper Complex) | MDA-MB-231 (Breast) | 0.37 | [13] | |

| WN191 | HeLa (Cervical) | 0.80 | [13] | |

| WN198 (Copper Complex) | HeLa (Cervical) | 0.72 | [13] | |

| WN191 | HT-29 (Colon) | 0.53 | [13] | |

| WN198 (Copper Complex) | HT-29 (Colon) | 1.06 | [13] | |

| Indenyl-thiazole | Compound 6d | SNU-16 (Gastric) | >100 | [17] |

| Compound 10a | SNU-16 (Gastric) | 3.52 | [17] | |

| Compound 10d | SNU-16 (Gastric) | 3.61 | [17] | |

| Compound 16 | SNU-16 (Gastric) | 4.86 | [17] | |

| Compound 6d | Colo205 (Colon) | 2.53 | [17] | |

| Compound 10a | Colo205 (Colon) | >100 | [17] | |

| Indenyl-formazan | Compound 14a | SNU-16 (Gastric) | 3.12 | [17] |

| Compound 15 | Colo205 (Colon) | 3.01 | [17] | |

| Imidazo[1,2-a]pyrimidines | Compound 3d | MCF-7 (Breast) | 43.4 | [18] |

| Compound 4d | MCF-7 (Breast) | 39.0 | [18] | |

| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [18] | |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [18] | |

| Pyrazole Derivatives | Compound 48 | PC-3 (Prostate) | 5.26 (pIC₅₀) | [19] |

| Compound 55 | PC-3 (Prostate) | 5.32 (pIC₅₀) | [19] | |

| Compound 4 | MDA-MB-231 (Breast) | 6.36 (pIC₅₀) | [19] |

Indene Derivatives as Modulators of Signaling Pathways

The anticancer activity of many indene derivatives stems from their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. A prominent example is the Ras-Raf-MEK-ERK (MAPK) pathway, which plays a central role in cell proliferation, differentiation, and survival.

The MAPK Pathway and Paradoxical Activation by RAF Inhibitors

The MAPK pathway is a cascade of protein kinases that transduce signals from the cell surface to the nucleus. Mutations in genes encoding components of this pathway, particularly RAS and BRAF, are common in human cancers. This has made them attractive targets for drug development.

Certain ATP-competitive RAF inhibitors, some of which possess indene-like core structures, have shown clinical efficacy in treating cancers with activating BRAF mutations. However, a fascinating and clinically relevant phenomenon known as "paradoxical activation" has been observed. In cells with wild-type BRAF but upstream activation of the pathway (e.g., through RAS mutations), these inhibitors can paradoxically increase MAPK signaling.[1][17][20]

This occurs because the inhibitor binding to one protomer of a RAF dimer can lead to the transactivation of the other protomer, ultimately resulting in the phosphorylation and activation of MEK and ERK.[17][20]

Conclusion

The journey of indene and its derivatives from a byproduct of industrial processes to a cornerstone of modern medicinal chemistry is a testament to the power of chemical exploration and innovation. The indene scaffold continues to provide a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. A deep understanding of the historical context, synthetic methodologies, and biological activities of this remarkable class of compounds is essential for researchers and drug development professionals seeking to harness their full potential in the ongoing quest for new and improved medicines.

References

- 1. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. EP1132452A2 - Process for production of indene from coal tar distillate - Google Patents [patents.google.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the biologically active form of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of the possible sulindac impurity 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 5-Fluoro-2-methyl-1H-indene-3-acetic acid | C12H11FO2 | CID 3015608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. echemi.com [echemi.com]

- 12. chembk.com [chembk.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. chembk.com [chembk.com]

- 16. Sulindac - (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfinyl)benzylidene]indene-3-acetic acid [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethyl-1h-indene IUPAC nomenclature and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-1H-indene, including its IUPAC nomenclature, synonyms, chemical and physical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical compound is critical in scientific research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

The IUPAC name for the compound is This compound .[1]

Common synonyms for this compound include:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₁H₁₂[1][2] |

| Molecular Weight | 144.21 g/mol [1][2] |

| Boiling Point | 94-96 °C at 10 mmHg[2] |

| Density | 0.964 g/cm³[2][4] |

| Refractive Index | Not specified |

| CAS Number | 17059-50-6[1] |

Experimental Protocol: Synthesis of this compound

The following is a detailed two-step experimental protocol for the synthesis of this compound, based on the general method for preparing indene compounds. This process involves the reduction of 2-ethyl-1-indanone to 2-ethyl-2,3-dihydro-1H-inden-1-ol, followed by dehydration to yield the final product.

Step 1: Reduction of 2-Ethyl-1-indanone to 2-Ethyl-2,3-dihydro-1H-inden-1-ol

Materials:

-

2-Ethyl-1-indanone

-

Anhydrous methanol

-

Anhydrous tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 1-liter round-bottomed flask, prepare a 1:1 mixed solvent of anhydrous tetrahydrofuran and anhydrous methanol.

-

Add 0.5 mol of 2-ethyl-1-indanone to the solvent mixture.

-

Cool the reaction mixture to below 5 °C with an ice bath while stirring.

-

Slowly add 1.5 mol of sodium borohydride in batches to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

Quench the reaction by adding 2M hydrochloric acid until the solution is acidic.

-

Extract the product from the reaction mixture twice with 200 mL portions of ethyl acetate using a separatory funnel.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude 2-ethyl-2,3-dihydro-1H-inden-1-ol.

Step 2: Dehydration of 2-Ethyl-2,3-dihydro-1H-inden-1-ol to this compound

Materials:

-

Crude 2-ethyl-2,3-dihydro-1H-inden-1-ol from Step 1

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Triethylamine

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottomed flask with azeotropic dehydration apparatus (e.g., Dean-Stark trap)

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Transfer the crude 2-ethyl-2,3-dihydro-1H-inden-1-ol to a 1-liter round-bottomed flask equipped with an azeotropic dehydration apparatus.

-

Add 200 mL of toluene and a catalytic amount (0.5 g) of p-toluenesulfonic acid.

-

Heat the mixture to reflux to facilitate azeotropic dehydration. Continue heating until no more water is collected in the trap.

-

Cool the reaction mixture to below 50 °C.

-

Neutralize the catalyst by adding a small amount of triethylamine, followed by washing with a saturated sodium bicarbonate solution.

-

Wash the organic layer with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene by distillation.

-

Purify the resulting crude product by rectification to obtain pure this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-ethyl-1-indanone.

Caption: Synthetic pathway of this compound.

References

Health and Safety Information for 2-Ethyl-1H-indene: A Technical Guide

Disclaimer: Due to the limited availability of specific health and safety data for 2-Ethyl-1H-indene (CAS No. 17059-50-6), this guide provides comprehensive data for the parent compound, Indene (CAS No. 95-13-6) , as a surrogate. This information is intended to provide a baseline for safe handling and risk assessment. It is crucial for researchers, scientists, and drug development professionals to conduct a thorough risk assessment for this compound based on its specific properties and intended use, and to handle it with the utmost caution as an uncharacterized substance.

Executive Summary

This technical guide outlines the known health and safety information for this compound and its parent compound, indene. While specific toxicological and hazard data for this compound are largely unavailable, the information provided for indene serves as a critical reference for anticipating potential hazards. This document covers physical and chemical properties, hazard classifications, handling and storage procedures, emergency measures, and personal protective equipment recommendations. All quantitative data is summarized in structured tables for ease of reference, and key safety workflows are visualized using diagrams.

Physical and Chemical Properties

While some specific physical properties for this compound have been reported, a more complete profile is available for indene.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Boiling Point | 94-96 °C at 10 mmHg | [2] |

| Density | 0.964 g/cm³ | [2] |

| Refractive Index | 1.5590 | [2] |

Table 2: Physical and Chemical Properties of Indene

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Molecular Formula | C₉H₈ | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| Boiling Point | 181-182 °C | |

| Melting Point | -5 to -3 °C | |

| Flash Point | 58 °C (closed cup) | [1] |

| Density | 0.996 g/cm³ at 25 °C | |

| Vapor Pressure | 1.7 hPa at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in most organic solvents | [3][5] |

Hazard Identification and GHS Classification (for Indene)

As no GHS classification is available for this compound, the classification for indene is provided below. It is reasonable to assume that this compound may exhibit similar hazards.

Table 3: GHS Classification for Indene

| Hazard Class | Hazard Category |

| Flammable Liquids | Category 3 |

| Aspiration Hazard | Category 1 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |

GHS Pictograms, Signal Word, and Hazard Statements for Indene

References

An In-depth Technical Guide to the Stability and Storage of 2-Ethyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Ethyl-1H-indene. Due to its chemical structure, this compound shares stability characteristics with its parent compound, indene, exhibiting sensitivity to environmental factors that can impact its purity and integrity over time. This document outlines the known stability profile, potential degradation pathways, and best practices for storage and handling to ensure the compound's quality for research and development applications.

Core Stability Profile

This compound is a substituted indene that, like its parent compound, is susceptible to degradation through oxidation and polymerization. The presence of a double bond within the five-membered ring makes the molecule reactive, particularly when exposed to air, light, and elevated temperatures. The product is generally considered chemically stable under standard ambient conditions when properly stored.

General Storage Recommendations

To maintain the integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows down the rates of potential degradation reactions, including polymerization and oxidation. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Light | Protection from Light (e.g., Amber Vial) | Minimizes light-induced degradation and polymerization. |

| Container | Tightly Sealed | Prevents exposure to air and moisture. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidation and polymerization, similar to those observed for indene.

Oxidation

In the presence of oxygen, indene can undergo oxidation to form a polymeric peroxide. This reaction proceeds via a free radical mechanism. The atmospheric oxidation of indene initiated by hydroxyl radicals can lead to the formation of various oxygenated polycyclic aromatic hydrocarbons (OPAHs), including hydroxyindene, indenone, and dialdehydes.

Polymerization

Indene and its derivatives are known to undergo polymerization, which can be initiated by heat, light, or acidic catalysts. This process can lead to the formation of oligomers and higher molecular weight polymers, resulting in a change in the physical appearance of the compound (e.g., discoloration, increased viscosity).

Caption: Logical diagram of the main degradation pathways for this compound.

Experimental Protocols for Stability Assessment

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration.

-

Stress Conditions: Expose the samples to a range of stress conditions in parallel with a control sample stored under recommended conditions (2-8°C, inert atmosphere, dark).

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C in a controlled oven for 48 hours.

-

Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to the initial concentration. Analyze the samples using a validated stability-indicating HPLC method with a UV or mass spectrometric detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Summary of Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of stability data based on the expected behavior of this compound under forced degradation conditions. Actual experimental data would be required to populate this table definitively.

| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (Hypothetical) |

| 0.1 M HCl, 60°C | 24 h | >95% | Minimal degradation expected |

| 0.1 M NaOH, 60°C | 24 h | >95% | Minimal degradation expected |

| 3% H₂O₂, RT | 24 h | ~80% | Oxidized derivatives (e.g., ketones, epoxides) |

| 80°C | 48 h | ~90% | Oligomers/Polymers |

| Photolytic | ICH Q1B | ~85% | Photo-oxidation products, Polymers |

Conclusion

This compound is a compound that requires careful handling and storage to maintain its chemical integrity. The primary stability concerns are oxidation and polymerization, which can be effectively mitigated by storing the compound at refrigerated temperatures (2-8°C) under an inert atmosphere and protected from light. For critical applications in research and drug development, it is imperative to perform stability studies under intended use and stressed conditions to fully understand its degradation profile and ensure the reliability of experimental results. The protocols and information provided in this guide serve as a foundational resource for establishing appropriate handling and storage procedures for this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethyl-1H-indene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-1H-indene derivatives. The indene scaffold is a significant structural motif in medicinal chemistry and materials science.[1][2] These protocols are intended to provide a practical guide for the preparation of these valuable compounds.

Introduction

The this compound core is a key building block for various applications, including the development of novel therapeutic agents and advanced materials. Several synthetic strategies can be employed to construct this indene system. This guide focuses on a robust and widely applicable three-step synthesis commencing from a substituted benzoic acid derivative. Additionally, alternative and complementary methods will be discussed.

Core Synthetic Methodology: Three-Step Synthesis via Indanone Intermediate

A reliable and scalable method for the synthesis of this compound derivatives proceeds through the formation of an intermediate indanone, followed by reduction and dehydration.[3] This approach allows for the introduction of the ethyl group at the 2-position of the indene ring system.

The overall synthetic workflow can be visualized as follows:

Caption: General three-step workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound from 3-Phenylpentanoic Acid

This protocol details the synthesis of this compound starting from 3-phenylpentanoic acid, which serves as a readily available starting material.

Step 1: Synthesis of 2-Ethyl-2,3-dihydro-1H-inden-1-one

This step involves an intramolecular Friedel-Crafts acylation to form the five-membered ring of the indanone.

Materials:

-

3-Phenylpentanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

To a solution of 3-phenylpentanoic acid (1 equiv.) in anhydrous DCM, slowly add thionyl chloride (1.5 equiv.) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (1.2 equiv.) in portions, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

-

Carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Ethyl-2,3-dihydro-1H-inden-1-one.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 2-Ethyl-2,3-dihydro-1H-inden-1-ol

This step involves the reduction of the ketone functionality of the indanone to a secondary alcohol.

Materials:

-

2-Ethyl-2,3-dihydro-1H-inden-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve 2-Ethyl-2,3-dihydro-1H-inden-1-one (1 equiv.) in a mixture of DCM and MeOH at 0 °C.

-

Slowly add sodium borohydride (1.5 equiv.) in small portions.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain 2-Ethyl-2,3-dihydro-1H-inden-1-ol, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is the acid-catalyzed dehydration of the indanol to form the target indene.[3]

Materials:

-

2-Ethyl-2,3-dihydro-1H-inden-1-ol

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a Dean-Stark apparatus, reflux condenser, magnetic stirrer

Procedure:

-

Combine the crude 2-Ethyl-2,3-dihydro-1H-inden-1-ol (1 equiv.) and a catalytic amount of p-TsOH (0.05 equiv.) in toluene.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of 2-alkyl-1H-indenes using the three-step method described.[3] The data is based on analogous syntheses reported in the literature.

| Step | Product | Starting Material | Typical Yield |

| 1. Cyclization | 2-Alkyl-2,3-dihydro-1H-inden-1-one | Corresponding 3-phenylalkanoic acid | 85-95% |

| 2. Reduction | 2-Alkyl-2,3-dihydro-1H-inden-1-ol | 2-Alkyl-indenone | 90-98% |

| 3. Dehydration | 2-Alkyl-1H-indene | 2-Alkyl-indanol | 88-95% |

Alternative Synthetic Strategies

While the three-step method is robust, other modern synthetic methods can also be employed or adapted for the synthesis of this compound derivatives.

Metal-Catalyzed Cycloisomerization

The cycloisomerization of 1-alkyl-2-ethynylbenzenes, catalyzed by various metal salts such as PtCl₂, PtCl₄, or Ru-based complexes, provides a direct route to substituted indenes.[4] This method is atom-economical and can be highly efficient.

Caption: Cycloisomerization route to this compound.

Wittig Reaction on an Indanone

The Wittig reaction provides a classic method for alkene synthesis and can be applied to an appropriate indanone to introduce an exocyclic double bond, which can then be isomerized.[5][6][7][8] For instance, reaction of 1-indanone with a phosphonium ylide derived from ethyltriphenylphosphonium bromide would yield 1-ethylideneindane, which could potentially be isomerized to 2-ethylindene.

Grignard Reaction with an Indanone

A Grignard reaction can be used to introduce the ethyl group.[9][10][11][12] For instance, the reaction of 2-bromo-1-indanone with ethylmagnesium bromide could be a potential route, though the starting indanone might be challenging to prepare. A more feasible approach would be the reaction of 1-indanone with ethylmagnesium bromide, followed by dehydration to yield 1-ethylindene, which could then be isomerized.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

-

Anhydrous aluminum chloride is a moisture-sensitive and corrosive solid.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

-

Organic solvents are flammable and should be handled away from ignition sources.

These protocols and notes are intended to provide a comprehensive overview for the synthesis of this compound derivatives. Researchers should adapt these methods as needed for their specific substrates and research goals.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]

- 4. Indene synthesis [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. Grignard reagent - Wikipedia [en.wikipedia.org]

- 12. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols: 2-Ethyl-1H-indene as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Ethyl-1H-indene as a precursor in the synthesis of metallocene catalysts, which are of significant interest in olefin polymerization. While the broader indene scaffold is prevalent in medicinal chemistry, the primary documented application of this compound in advanced organic synthesis is in the formation of indenyl ligands for organometallic complexes.

Synthesis of rac-Ethylenebis(2-ethyl-1-indenyl)zirconium Dichloride

This compound is a valuable precursor for the synthesis of ansa-metallocene catalysts, such as rac-ethylenebis(2-ethyl-1-indenyl)zirconium dichloride. These catalysts are utilized in the stereospecific polymerization of olefins like propylene. The synthesis involves a multi-step process beginning with the formation of the bridged bis(indenyl) ligand, followed by metallation.

Logical Workflow for Metallocene Synthesis

Caption: Synthetic pathway from this compound to the target metallocene.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous indenyl-based metallocenes.

Protocol 1: Synthesis of 1,2-Bis(2-ethyl-1-indenyl)ethane

This procedure details the synthesis of the bridged ligand precursor from this compound.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dibromoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard Schlenk line and glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

After the addition is complete, allow the mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to ensure complete formation of 2-ethylindenyl lithium.

-

In a separate Schlenk flask, prepare a solution of 0.5 equivalents of 1,2-dibromoethane in anhydrous THF.

-

Cool both solutions to -78 °C.

-

Slowly add the 2-ethylindenyl lithium solution via cannula to the 1,2-dibromoethane solution.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether or hexanes.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude 1,2-Bis(2-ethyl-1-indenyl)ethane.

-

The product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of rac-Ethylenebis(2-ethyl-1-indenyl)zirconium Dichloride

This protocol describes the final step to form the metallocene complex.

Materials:

-

1,2-Bis(2-ethyl-1-indenyl)ethane

-

n-Butyllithium (n-BuLi) in hexanes

-

Zirconium tetrachloride (ZrCl₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Anhydrous Hexanes

-

Standard Schlenk line and glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the purified 1,2-Bis(2-ethyl-1-indenyl)ethane in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add two equivalents of n-butyllithium in hexanes dropwise to form the red dianion.

-

Stir the mixture at room temperature for several hours to ensure complete dilithiation.

-

In a separate flask, prepare a slurry of one equivalent of ZrCl₄ in anhydrous toluene or as a THF adduct.[1]

-

Cool the ZrCl₄ slurry to -78 °C.

-

Slowly add the solution of the dilithiated ligand to the stirred ZrCl₄ slurry via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours. A yellow precipitate should form.[1]

-

Remove the supernatant solution via cannula.

-

Wash the resulting yellow solid repeatedly with toluene and then hexanes to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to yield rac-ethylenebis(2-ethyl-1-indenyl)zirconium dichloride as a yellow, air-stable solid.[1]

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis.

Table 1: Synthesis of 1,2-Bis(2-ethyl-1-indenyl)ethane

| Reactant 1 | Reactant 2 | Product | Molar Ratio (R1:R2) | Solvent | Temperature (°C) |

| 2-Ethylindenyl Lithium | 1,2-Dibromoethane | 1,2-Bis(2-ethyl-1-indenyl)ethane | 2 : 1 | THF | -78 to RT |

Table 2: Synthesis of rac-Ethylenebis(2-ethyl-1-indenyl)zirconium Dichloride

| Reactant 1 | Reactant 2 | Product | Molar Ratio (R1:R2) | Solvent | Temperature (°C) | Approx. Yield (%) |

| 1,2-Bis(2-ethyl-1-indenyl)ethane (as dilithium salt) | Zirconium Tetrachloride | rac-Ethylenebis(2-ethyl-1-indenyl)zirconium Dichloride | 1 : 1 | THF/Toluene | -78 to RT | 35[1] |

Note: The yield is based on the synthesis of the unsubstituted analogue and may vary for the 2-ethyl derivative.

Application in Olefin Polymerization

The synthesized rac-ethylenebis(2-ethyl-1-indenyl)zirconium dichloride, when activated with a cocatalyst such as methylaluminoxane (MAO), becomes a highly active system for the polymerization of olefins.

Experimental Workflow for Ethylene Polymerization

Caption: Workflow for the polymerization of ethylene using the metallocene catalyst.

Protocol 3: Ethylene Polymerization

This protocol provides a general procedure for the polymerization of ethylene using the prepared metallocene catalyst.

Materials:

-

rac-Ethylenebis(2-ethyl-1-indenyl)zirconium dichloride

-

Methylaluminoxane (MAO) solution in toluene

-

Anhydrous Toluene

-

Ethylene gas (polymerization grade)

-

Acidic methanol (for quenching)

-

Polymerization reactor equipped with a stirrer, temperature control, and gas inlet.

Procedure:

-

Thoroughly dry and purge the polymerization reactor with an inert gas.

-

Introduce a specific volume of anhydrous toluene into the reactor.

-

Add the MAO solution to the reactor and stir.

-

In a separate glovebox, prepare a stock solution of the rac-ethylenebis(2-ethyl-1-indenyl)zirconium dichloride in anhydrous toluene.

-

Inject the required amount of the catalyst solution into the reactor to initiate the polymerization.

-

Pressurize the reactor with ethylene gas to the desired pressure and maintain a constant temperature.

-

Allow the polymerization to proceed for the desired time.

-

Vent the reactor and quench the reaction by adding acidic methanol.

-

The polyethylene will precipitate as a white solid.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Quantitative Data

Table 3: Representative Ethylene Polymerization Conditions

| Catalyst | Cocatalyst | Al/Zr Ratio | Solvent | Temperature (°C) | Ethylene Pressure (bar) |